4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
Overview
Description
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
In medicinal chemistry, the design and synthesis of small molecules and the investigation of their various pharmacological activities are the initial route for the development of new drug candidates with various biological activities . Nitrogen-based heterocyclic derivatives, in particular, have shown broad pharmacological activities and improved water solubility, making them very suitable for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes, including the formation of intermediate compounds that are subsequently cyclized to yield the final product. Transition metal-mediated synthesis and rearrangement reactions are also employed to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazine compounds .
Scientific Research Applications
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: It is explored for its anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of new materials with specific electronic or catalytic properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[1,2-d][1,2,4]triazine derivatives, such as:
Pyrrolo[2,1-f][1,2,4]triazine: Known for its use in kinase inhibitors like avapritinib and remdesivir.
Pyrrolo[1,2-a]pyrazines: Studied for their antimicrobial and anticancer activities
Uniqueness
4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with molecular targets, enhancing the compound’s potential as a therapeutic agent .
Properties
IUPAC Name |
4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCOMGMOSLLKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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